molecular formula C25H30N2O B074175 alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide CAS No. 1505-89-1

alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide

Cat. No. B074175
CAS RN: 1505-89-1
M. Wt: 374.5 g/mol
InChI Key: MXLCXWPNZGESLV-UHFFFAOYSA-N
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Description

Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide, also known as SKF-82958, is a selective dopamine D1-like receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.

Mechanism Of Action

Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide acts as a selective agonist of dopamine D1-like receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn triggers a cascade of downstream signaling pathways. This ultimately results in the modulation of neuronal activity and the regulation of various physiological processes.

Biochemical And Physiological Effects

Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. It has also been shown to have potential neuroprotective effects in certain pathological conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide in lab experiments is its high selectivity for dopamine D1-like receptors, which allows for precise modulation of these receptors without affecting other receptor subtypes. However, one limitation is that its effects may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several potential future directions for research involving alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide. These include further elucidation of its mechanism of action, investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the development of more selective and potent analogs.

Synthesis Methods

The synthesis of alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide involves several steps, including the condensation of 2-amino-1-phenylethanol with 1-naphthylacetyl chloride, followed by the reaction of the resulting product with isopropylamine and benzylmethylamine. The final product is obtained through recrystallization and purification.

Scientific Research Applications

Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide has been widely used in scientific research to study the role of dopamine D1-like receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

properties

CAS RN

1505-89-1

Product Name

alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

2-[2-[benzyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide

InChI

InChI=1S/C25H30N2O/c1-19(2)25(24(26)28,16-17-27(3)18-20-10-5-4-6-11-20)23-15-9-13-21-12-7-8-14-22(21)23/h4-15,19H,16-18H2,1-3H3,(H2,26,28)

InChI Key

MXLCXWPNZGESLV-UHFFFAOYSA-N

SMILES

CC(C)C(CCN(C)CC1=CC=CC=C1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(C)C(CCN(C)CC1=CC=CC=C1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-[2-[Benzyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide

Origin of Product

United States

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